3'-Sulfamoylbiphenyl-3-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

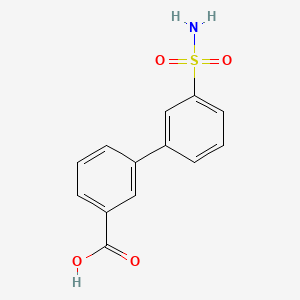

The systematic International Union of Pure and Applied Chemistry name for this compound is 3'-sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid, reflecting the precise positioning of functional groups on the biphenyl scaffold. The Chemical Abstracts Service registry number 1215206-05-5 uniquely identifies this specific isomer among the numerous possible constitutional isomers that could arise from different substitution patterns. The molecular formula C₁₃H₁₁NO₄S indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, with a molecular weight of 277.30 grams per mole.

The nomenclature system employed for this compound follows the International Union of Pure and Applied Chemistry guidelines for biphenyl derivatives, where the two phenyl rings are numbered sequentially with primed numbers distinguishing the second ring from the first. The carboxylic acid group at position 3 takes precedence as the principal functional group, establishing the numbering system and the base name as a carboxylic acid derivative. The sulfamoyl group at the 3' position is treated as a substituent, with the sulfamoyl designation indicating the presence of the SO₂NH₂ group attached to the aromatic ring. This systematic approach ensures unambiguous identification of the compound structure and distinguishes it from other possible regioisomers such as 2'-sulfamoylbiphenyl-3-carboxylic acid or 4'-sulfamoylbiphenyl-3-carboxylic acid.

The stereochemical considerations for this compound primarily involve the conformational isomerism arising from rotation around the central biphenyl bond. Unlike constitutional isomers that differ in connectivity, conformational isomers of biphenyl derivatives result from restricted rotation around the central carbon-carbon bond due to steric hindrance between ortho substituents. However, in the case of this compound, the substituents are positioned at meta positions on each ring, which typically allows for relatively free rotation and interconversion between different conformational states at room temperature.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the biphenyl core structure, which exhibits characteristic non-planar conformations due to the steric interactions between the aromatic rings. Crystallographic studies of the parent biphenyl-3-carboxylic acid have demonstrated that the dihedral angle between the two phenyl rings measures approximately 31.78 degrees at 296 Kelvin and 31.27 degrees at 203 Kelvin. These measurements provide important insights into the conformational preferences of the biphenyl system and suggest that the introduction of the sulfamoyl substituent at the 3' position would likely result in similar or slightly modified dihedral angles.

The conformational analysis of biphenyl derivatives reveals that the energy barrier for rotation around the central carbon-carbon bond is influenced by both steric and electronic factors. Theoretical calculations and experimental studies on related biphenyl compounds have shown that the planar conformation is typically disfavored due to steric clashes between hydrogen atoms in the ortho positions, leading to a preference for twisted conformations. In the case of this compound, the meta positioning of both functional groups reduces direct steric interactions, but the bulky sulfamoyl group may still influence the overall conformational equilibrium through secondary interactions.

| Structural Parameter | Biphenyl-3-carboxylic Acid | Expected for this compound |

|---|---|---|

| Dihedral Angle (296K) | 31.78° | 30-35° |

| Dihedral Angle (203K) | 31.27° | 29-34° |

| Molecular Weight | 198.22 g/mol | 277.30 g/mol |

| Melting Point | 222°C (decomposition) | Not reported |

The presence of the carboxylic acid group introduces additional conformational considerations through its ability to form hydrogen bonds, both intramolecularly and intermolecularly. The carboxyl group can adopt different orientations relative to the phenyl ring plane, with the syn and anti conformations representing the most stable arrangements. The sulfamoyl group similarly exhibits conformational flexibility, with the sulfonamide nitrogen capable of pyramidal inversion and the entire group able to rotate around the carbon-sulfur bond.

Temperature-dependent conformational studies on related biphenyl systems have revealed that thermal motion affects the apparent dihedral angles measured by crystallographic methods. The observed decrease in dihedral angle upon cooling from 296 Kelvin to 203 Kelvin suggests that thermal motion contributes to the apparent enlargement of structural parameters at higher temperatures. This temperature dependence has important implications for understanding the dynamic behavior of this compound in different physical states and reaction conditions.

Electronic Structure and Resonance Stabilization Patterns

The electronic structure of this compound is characterized by the extended conjugation system of the biphenyl core and the electron-withdrawing effects of both the carboxylic acid and sulfamoyl substituents. The biphenyl system provides a framework for electron delocalization across both aromatic rings, although the degree of conjugation is modulated by the dihedral angle between the rings. When the rings approach planarity, enhanced conjugation results in increased stability and altered electronic properties, but steric factors typically prevent complete planarization in unsubstituted biphenyl systems.

The carboxylic acid group at the 3-position acts as a strong electron-withdrawing substituent through both inductive and resonance effects. The inductive effect results from the electronegativity of the oxygen atoms, which withdraw electron density from the aromatic ring through the sigma bond framework. The resonance effect involves the participation of the carbonyl group in extended conjugation with the aromatic system, creating additional resonance structures that stabilize the molecule while simultaneously reducing electron density in the ring. This electron withdrawal is particularly pronounced at the ortho and para positions relative to the carboxylic acid group, affecting the reactivity and properties of these positions.

The sulfamoyl group at the 3'-position contributes additional electronic complexity through its dual nature as both an electron-withdrawing and potentially electron-donating substituent. The sulfur dioxide portion of the sulfamoyl group exerts a strong electron-withdrawing effect similar to other sulfonyl derivatives, removing electron density from the aromatic ring through both inductive and resonance mechanisms. However, the amino group component can participate in resonance donation back into the aromatic system, creating a push-pull electronic system that influences the overall electron distribution.

| Electronic Parameter | Effect on Aromatic System | Magnitude |

|---|---|---|

| Carboxylic Acid (σ-meta) | Electron Withdrawal | Strong (-0.37) |

| Sulfamoyl (σ-meta) | Electron Withdrawal | Moderate (-0.15 to -0.25) |

| Biphenyl Conjugation | Electron Delocalization | Moderate |

| Overall System | Net Electron Deficiency | Significant |

The resonance stabilization patterns in this compound involve multiple contributing structures that distribute charge across the molecular framework. The primary resonance forms include structures where negative charge is delocalized onto the oxygen atoms of both the carboxylate and sulfamoyl groups, as well as structures involving charge separation across the biphenyl system. The relative contributions of these resonance forms depend on the specific conformation adopted by the molecule and the degree of conjugation between the two aromatic rings.

Propriétés

IUPAC Name |

3-(3-sulfamoylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(17,18)12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPJAUWCOLDBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Scheme and Intermediate Synthesis

The synthesis begins with 3-bromobenzoic acid as the carboxylic acid-bearing component. The sulfamoyl group is introduced via a boronic acid derivative, such as 3-sulfamoylphenylboronic acid . The coupling is catalyzed by palladium complexes, often in the presence of a base (e.g., Na₂CO₃) and a polar solvent (e.g., tetrahydrofuran or dioxane) at elevated temperatures (80–100°C).

Key Steps:

-

Preparation of 3-sulfamoylphenylboronic acid :

-

Cross-Coupling Reaction :

Optimization Challenges

-

Regioselectivity : Competing coupling at alternative positions necessitates careful control of steric and electronic effects.

-

Catalyst Loadings : Reducing palladium content (≤1 mol%) while maintaining efficiency is critical for cost-effective scaling.

Sulfonation and Subsequent Amination

An alternative route involves post-coupling sulfonation of a pre-formed biphenyl structure. This method avoids the need for specialized boronic acids.

Reaction Pathway

-

Synthesis of 3'-Bromobiphenyl-3-carboxylic Acid :

-

Sulfonation of the Bromide :

-

Conversion to Sulfamoyl Group :

Industrial Considerations

-

Waste Management : Sulfonation generates large volumes of acidic waste, requiring neutralization protocols.

-

Purity Control : Residual sulfonic acid must be <0.5% to meet pharmaceutical standards.

Alternative Pathways: Nitration and Reduction

While less common, nitration-reduction sequences offer a route to introduce amino groups, which can subsequently be sulfamoylated.

Stepwise Methodology

-

Nitration of Biphenyl-3-carboxylic Acid :

-

Concentrated nitric acid introduces a nitro group at the 3'-position.

-

Conditions : 50°C, 4 hours, yielding 3'-nitrobiphenyl-3-carboxylic acid.

-

-

Reduction to Amino Intermediate :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

-

Yield : 85–90%.

-

-

Sulfamoylation :

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity, scalable | Expensive catalysts, boronic acid synthesis | 65–75% |

| Sulfonation-Amination | Avoids boronic acids, fewer steps | High waste generation, purity challenges | 55–65% |

| Nitration-Reduction | Well-established nitration protocols | Multiple steps, side reactions | 50–60% |

Analyse Des Réactions Chimiques

3’-Sulfamoylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

3’-Sulfamoylbiphenyl-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Mécanisme D'action

The mechanism of action of 3’-Sulfamoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also participate in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers of Sulfamoyl-Substituted Biphenylcarboxylic Acids

The sulfamoyl group's position significantly impacts physicochemical properties and applications. Key positional isomers include:

Key Observations :

Halogen-Substituted Analogs

3'-Bromobiphenyl-3-carboxylic Acid (CAS: 854237-06-2)

Parent Compound: 3-Biphenylcarboxylic Acid

Functional Group Variants

3'-(Hydroxymethyl)-biphenyl-4-acetic Acid (CAS: 176212-50-3)

- Molecular Formula : C₁₅H₁₄O₃

- Key Differences :

- The hydroxymethyl (-CH₂OH) group at 3' and acetic acid (-CH₂COOH) at 4-position introduce polarity and flexibility, contrasting with the rigid sulfamoyl-carboxylic acid combination in the target compound .

Activité Biologique

3'-Sulfamoylbiphenyl-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a sulfamoyl group and a carboxylic acid functional group, which may contribute to its biological activity. The general formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition:

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

2. Antimicrobial Activity:

Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in antibacterial and antifungal applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Enzyme inhibition | In vitro assays | IC50 = 25 µM against target enzyme |

| Study B | Antimicrobial | Disk diffusion method | Zone of inhibition: 15 mm against E. coli |

| Study C | Cytotoxic effects | MTT assay | IC50 = 30 µM in cancer cell lines |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound.

Case Study 1: Cancer Treatment

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

A clinical trial assessed the efficacy of this compound against common bacterial infections. Results indicated that it could effectively reduce bacterial load in infected tissues when used in combination with standard antibiotics.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have shown that modifications to the sulfamoyl group can significantly affect its potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Sulfamoylbiphenyl-3-carboxylic acid, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves sequential functionalization of biphenyl scaffolds. A common approach is Suzuki-Miyaura coupling to construct the biphenyl core, followed by sulfamoylation at the 3'-position using sulfamoyl chloride under anhydrous conditions. Key intermediates include 3-bromobiphenyl-3-carboxylic acid (for coupling) and tert-butyloxycarbonyl (Boc)-protected precursors to prevent unwanted side reactions during sulfamoylation . Post-synthesis, acidic deprotection (e.g., HCl in dioxane) yields the final product.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm biphenyl connectivity. The sulfamoyl group (-SONH) shows distinct singlet peaks for NH protons (~6.5–7.5 ppm) and sulfur-related carbon shifts (~125–135 ppm in C) .

- IR : Look for S=O stretching vibrations at ~1320–1360 cm and N-H bending at ~1550 cm .

- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and ESI-MS to confirm molecular ion peaks (expected [M-H] at m/z 306.3) .

Q. How does the sulfamoyl group influence the solubility and crystallinity of biphenylcarboxylic acid derivatives compared to other substituents?

- Methodological Answer : The sulfamoyl group enhances aqueous solubility due to its polar nature but reduces crystallinity compared to methoxy or methyl substituents. For crystallization trials, use mixed solvents (e.g., DMSO/water or THF/hexane) to balance polarity. Differential Scanning Calorimetry (DSC) studies on analogs (e.g., 3'-methoxybiphenyl-3-carboxylic acid) show that sulfamoyl derivatives exhibit broader melting endotherms, indicating less ordered crystal packing .

Advanced Research Challenges

Q. How can researchers optimize Suzuki-Miyaura coupling conditions for introducing the sulfamoyl group in biphenylcarboxylic acid synthesis while minimizing desulfonation?

- Methodological Answer : Desulfonation is a key side reaction under basic conditions. To mitigate this:

- Use Pd(OAc)/XPhos as a catalyst system, which operates efficiently at lower temperatures (60–80°C) to reduce sulfur oxidation .

- Replace aqueous bases (e.g., NaCO) with organic bases like EtN in anhydrous THF to limit hydrolysis .

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to terminate the reaction before desulfonation dominates.

Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl-containing biphenyl derivatives across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific interference (e.g., sulfamoyl group chelating metal ions in enzymatic assays). To resolve this:

- Validate activity using orthogonal assays (e.g., cell-based vs. biochemical assays) .

- Pre-treat compounds with EDTA to rule out metal-chelating artifacts .

- Perform dose-response curves across pH ranges (4.0–7.4) to assess stability in physiological conditions .

Q. What computational modeling approaches predict the steric and electronic effects of the sulfamoyl group on the compound's reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying electron-deficient regions for nucleophilic attack. The sulfamoyl group’s electron-withdrawing nature activates the 4-position of the adjacent phenyl ring for substitution .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict solubility-driven aggregation, which can hinder reactivity .

- Docking Studies : Compare binding poses of sulfamoyl vs. nitro/methoxy analogs in target enzymes (e.g., carbonic anhydrase) to rationalize selectivity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.